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Core Summary
The Chlorophyll a/b-binding protein CP26, a key component of the photosystem II (PSII)

antenna system in higher plants, plays a crucial role in light harvesting and photoprotection.

This guide provides a comprehensive technical overview of the CP26 protein structure, its

pigment binding sites, and the experimental methodologies used to elucidate these features.

While a high-resolution crystal structure of isolated CP26 is not yet publicly available, extensive

research through site-directed mutagenesis, in vitro reconstitution, and cryo-electron

microscopy of larger supercomplexes has provided significant insights into its architecture and

function.

CP26 Protein Structure
CP26, encoded by the Lhcb5 gene, is a monomeric antenna protein that, along with CP29 and

CP24, forms a bridge between the major light-harvesting complex II (LHCII) and the PSII core.

Its structure is highly homologous to other members of the light-harvesting complex (LHC)

superfamily, characterized by three transmembrane helices that anchor the protein within the

thylakoid membrane. These helices create a scaffold for the precise arrangement of pigment

molecules.

Based on homology modeling and spectroscopic analysis, the transmembrane helices of CP26
create specific binding pockets that coordinate a unique complement of chlorophyll and
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carotenoid molecules. These pigments are essential for the protein's dual functions of

absorbing light energy and dissipating excess energy to prevent photodamage.

Pigment Binding Sites and Composition
CP26 binds a specific array of chlorophyll and carotenoid molecules within its protein scaffold.

These pigments are non-covalently bound and their precise arrangement is critical for the

protein's function.

Quantitative Pigment Composition
The pigment composition of CP26 has been determined through in vitro reconstitution

experiments and analysis of the protein isolated from thylakoid membranes.

Pigment Class Pigment Species Number of Binding Sites

Chlorophylls Chlorophyll a ~6-8

Chlorophyll b ~3-5

Carotenoids Lutein 2 (L1 and L2 sites)

Violaxanthin 1 (predominantly at the L2 site)

Neoxanthin 1 (N1 site)

Zeaxanthin
Can replace violaxanthin at the

L2 site

Carotenoid Binding Sites
CP26 possesses three well-characterized carotenoid binding sites, designated L1, L2, and N1.

Each site exhibits a degree of specificity for different xanthophylls, which plays a crucial role in

the protein's structural integrity and photoprotective functions.

L1 Site: This site is highly specific for lutein. Lutein at the L1 site is crucial for the proper

folding and stability of the CP26 protein.

L2 Site: The L2 site shows more flexibility and can bind either lutein or violaxanthin. Under

high-light stress, violaxanthin can be converted to zeaxanthin via the xanthophyll cycle, and
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zeaxanthin then occupies this site, playing a key role in non-photochemical quenching

(NPQ).

N1 Site: This site specifically binds neoxanthin. Site-directed mutagenesis studies have

identified a conserved tyrosine residue in the lumenal loop of CP26 as being critical for

stabilizing the binding of neoxanthin at this position.[1][2]

Chlorophyll Binding Sites
Based on sequence alignments with LHCII, for which a high-resolution crystal structure is

available, putative amino acid residues responsible for coordinating chlorophyll molecules in

CP26 have been identified. These residues, primarily histidines, glutamines, asparagines, and

arginines, form hydrogen bonds with the chlorophyll molecules, precisely orienting them for

efficient energy transfer.

Experimental Protocols
The characterization of CP26 structure and pigment binding has relied on a combination of

biochemical, molecular, and structural biology techniques.

Heterologous Expression and In Vitro Reconstitution of
CP26
This technique allows for the production of the CP26 apoprotein and its subsequent refolding in

the presence of purified pigments to form a functional pigment-protein complex.

Protocol Outline:

Gene Cloning and Expression: The coding sequence of the Lhcb5 gene is cloned into an

expression vector (e.g., pET vector series) and transformed into a suitable bacterial host,

typically Escherichia coli. Protein expression is induced, leading to the accumulation of the

CP26 apoprotein, often in the form of inclusion bodies.

Inclusion Body Purification: The bacterial cells are lysed, and the insoluble inclusion bodies

containing the CP26 apoprotein are isolated by centrifugation.
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Apoprotein Solubilization: The purified inclusion bodies are solubilized and denatured using a

strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride.

Pigment Preparation: Chlorophylls a and b, and the desired carotenoids (lutein, violaxanthin,

neoxanthin) are purified from plant material (e.g., spinach) using chromatographic methods.

In Vitro Reconstitution (Refolding): The denatured apoprotein is rapidly diluted into a

refolding buffer containing the purified pigments, detergents (e.g., n-dodecyl-β-D-maltoside,

DM), and lipids. The mixture is incubated to allow the protein to refold around the pigment

molecules.

Purification of the Reconstituted Complex: The reconstituted CP26-pigment complex is

purified from unbound pigments and misfolded protein using techniques such as sucrose

density gradient ultracentrifugation or native gel electrophoresis.

Site-Directed Mutagenesis
This method is used to identify specific amino acid residues involved in pigment binding by

systematically replacing them with other amino acids and analyzing the effect on pigment

composition and protein stability.

Protocol Outline:

Primer Design: Mutagenic primers are designed to introduce the desired nucleotide

change(s) into the Lhcb5 gene sequence cloned in a plasmid vector. These primers are

typically 25-45 bases in length with the mutation located in the center.

PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the mutagenic

primers and the plasmid containing the wild-type Lhcb5 gene as a template. The PCR

amplifies the entire plasmid, incorporating the desired mutation.

Template DNA Digestion: The parental, non-mutated plasmid DNA is selectively digested

using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the original

plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).

Transformation: The mutated plasmid is transformed into competent E. coli cells for

propagation.
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Sequence Verification: The sequence of the mutated Lhcb5 gene is confirmed by DNA

sequencing.

Functional Analysis: The mutated protein is then expressed, reconstituted, and its pigment

binding properties and stability are compared to the wild-type protein.

Cryo-Electron Microscopy (Cryo-EM) of PSII-LHCII
Supercomplexes
While a high-resolution structure of isolated CP26 is not available, cryo-EM has been

instrumental in visualizing the overall architecture of CP26 within the context of the larger PSII-

LHCII supercomplex from spinach.

Protocol Outline:

Sample Preparation: The PSII-LHCII supercomplexes are purified from spinach thylakoid

membranes.

Grid Preparation: A small volume of the purified supercomplex solution is applied to a cryo-

EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into

liquid ethane to vitrify the sample.

Data Collection: The vitrified grids are imaged in a transmission electron microscope at

cryogenic temperatures. A series of images are collected at different tilt angles.

Image Processing: The collected images are processed using specialized software to align

the individual particle images, reconstruct a 3D density map of the supercomplex, and build

an atomic model into the map.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual relationships and

experimental workflows discussed in this guide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b524281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CP26 Protein Scaffold

L1 Site

L2 Site

N1 Site

Chlorophyll
Binding Pockets

Lutein
Structural role

Violaxanthin

Neoxanthin

Zeaxanthin Photoprotection (NPQ)

Chlorophyll a

Chlorophyll b

Click to download full resolution via product page

Pigment binding specificity within the CP26 protein.
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Workflow for Site-Directed Mutagenesis of CP26.
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Workflow for In Vitro Reconstitution of CP26.
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Conclusion
The CP26 protein represents a fascinating subject for understanding the intricate interplay

between protein structure and pigment binding in the dynamic process of photosynthesis.

While a high-resolution structure of the isolated protein remains a key goal for future research,

the current body of knowledge, built upon meticulous biochemical and molecular studies,

provides a robust framework for its role in light harvesting and photoprotection. The detailed

methodologies and data presented in this guide offer a solid foundation for researchers and

scientists engaged in the study of photosynthetic antenna systems and for professionals in

drug development exploring novel targets related to plant biology and bioenergetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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